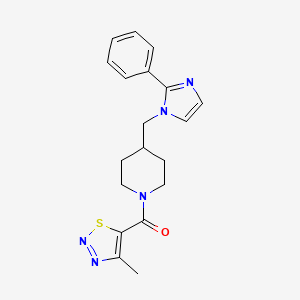

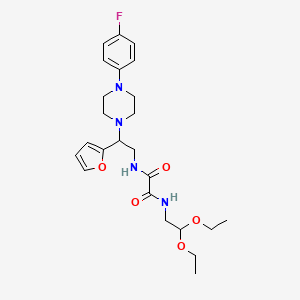

![molecular formula C15H15N5OS B2524344 6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2198150-33-1](/img/structure/B2524344.png)

6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one" is a derivative of thieno[2,3-d]pyrimidinone, a class of compounds known for their biological activity, including anticancer properties. The thieno[2,3-d]pyrimidinone core is a fused bicyclic structure that has been the focus of various synthetic efforts due to its potential therapeutic applications .

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidinone derivatives typically involves the aza-Wittig reaction, which is a versatile method for constructing nitrogen-containing heterocycles. This reaction proceeds via the formation of an iminophosphorane intermediate that reacts with isocyanates to yield carbodiimides, which are then further reacted with amines, phenols, or alcohols to obtain the desired products . The yields for such reactions are generally high, indicating the efficiency of this synthetic route.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidinone derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine ring. The electronic structure of these molecules is often polarized, as indicated by interatomic distance measurements in related compounds. Intramolecular hydrogen bonding is a common feature, contributing to the stability of the molecular conformation .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidinone derivatives can undergo various chemical reactions, leading to a wide array of products with different substituents and biological activities. For instance, the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate followed by hydrazinolysis yields hydrazide derivatives. These derivatives can be further modified to introduce additional heterocyclic rings such as 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidinone derivatives are influenced by their molecular structure. The presence of various functional groups and substituents can affect properties such as solubility, melting point, and reactivity. The hydrogen bonding patterns observed in related compounds suggest that these derivatives can form stable crystalline structures with distinct hydrogen-bonded motifs, which could be relevant for their interaction with biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Novel pyrazoles, isoindole-diones, and pyridazin-ones have been synthesized using related thieno[2,3-d]pyrimidin as precursors. These compounds displayed significant antimicrobial activities, with some showing potent effects compared to standard drugs (Rashad et al., 2009).

- Various thienopyrimidine derivatives were prepared through reactions with ethyl N-[bis(methylthio)methylene]amino acetate and other reagents, leading to compounds with pronounced antimicrobial activity (Bhuiyan et al., 2006).

Biological Evaluation

- A study focused on the synthesis of new annulated pyrazinothienotriazolopyrimidinones and triazolylthienopyrazines, revealing efficient and mild synthetic routes for these compounds (Campos et al., 2017).

- Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibited antimicrobial activity against clinical isolates of bacterial and fungal strains. The physicochemical properties of these compounds, such as lipophilicity and acid-base characteristics, were also evaluated to understand their bioactivity profile (Candia et al., 2017).

Antitumor and Antimicrobial Activities

- Certain derivatives displayed potent anticancer activity against human cancer cell lines, including MCF-7, HeLa, and HCT-116, with some compounds showing activity levels comparable to doxorubicin, a well-known anticancer drug (Hafez & El-Gazzar, 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-methyl-2-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-10-2-3-13(21)20(18-10)8-11-6-19(7-11)14-12-4-5-22-15(12)17-9-16-14/h2-5,9,11H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBWFUPGIISCKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

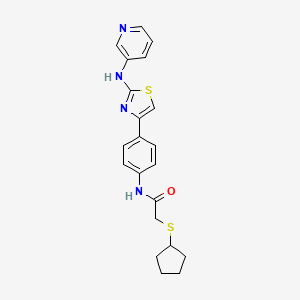

![5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2524262.png)

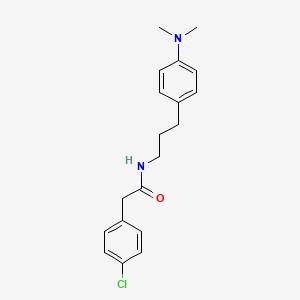

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2524266.png)

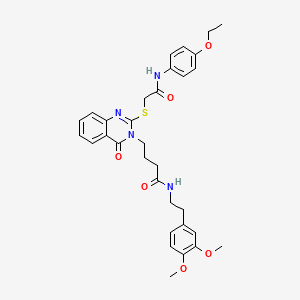

![(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2524267.png)

![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2524269.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2524271.png)

![5-(4-chlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2524275.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate](/img/structure/B2524279.png)